4,5-Dimethylhexan-1-ol

Description

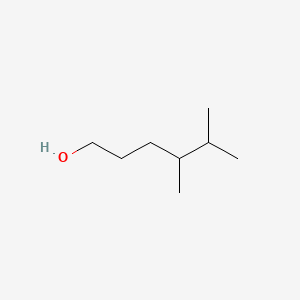

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABJATQYUASJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621405 | |

| Record name | 4,5-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60564-76-3 | |

| Record name | 4,5-Dimethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060564763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIMETHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8MZY5V4CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Examination of (4S)-4,5-dimethylhexan-1-ol

(4S)-4,5-dimethylhexan-1-ol is an organic compound with the chemical formula C8H18O.[1] It is classified as a primary alcohol and is a chiral molecule due to the stereocenter at the fourth carbon position. This detailed guide provides an in-depth look at its structural formula, chemical properties, and representations.

Structural Formula and Isomerism

The structure of (4S)-4,5-dimethylhexan-1-ol consists of a six-carbon hexane chain with a hydroxyl (-OH) group attached to the first carbon (C1). Two methyl (-CH3) groups are attached to the fourth (C4) and fifth (C5) carbons. The "(4S)" designation in its name specifies the stereochemistry at the C4 position, which is a chiral center. This means that (4S)-4,5-dimethylhexan-1-ol has a non-superimposable mirror image, its enantiomer, which would be (4R)-4,5-dimethylhexan-1-ol.

The structural representation is as follows:

-

Parent Chain: Hexane

-

Primary Functional Group: An alcohol (-OH) at position 1.

-

Substituents: A methyl group at position 4 and a methyl group at position 5.

-

Stereochemistry: The "S" configuration at carbon 4, indicating the specific spatial arrangement of the substituents around this chiral center.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4,5-dimethylhexan-1-ol is provided in the table below.

| Property | Value |

| Molecular Formula | C8H18O[1][2][3] |

| Molecular Weight | 130.23 g/mol [1][3] |

| CAS Number | 60564-76-3[2] |

Representations in Chemical Informatics

For computational and database purposes, (4S)-4,5-dimethylhexan-1-ol can be represented in various line notations.

| Notation Type | Representation |

| SMILES | C--INVALID-LINK--C(C)C[1] |

| InChI | InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3/t8-/m0/s1[1] |

| InChIKey | QABJATQYUASJEM-QMMMGPOBSA-N[1] |

These notations are crucial for unambiguous identification in chemical databases and software. The "@@" in the SMILES string, for instance, explicitly denotes the "S" stereochemistry at the chiral center.

Logical Structure of the Compound Name

The naming convention of (4S)-4,5-dimethylhexan-1-ol follows the IUPAC nomenclature rules, which can be broken down for clarity.

Caption: Breakdown of the IUPAC name for the molecule.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4,5-Dimethylhexan-1-ol

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,5-dimethylhexan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is a primary alcohol. Its structure consists of a hexane backbone with two methyl groups at positions 4 and 5, and a hydroxyl group at position 1.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C8H18O[1][2][3][4] |

| CAS Number | 60564-76-3[1][2][4][5] |

| Canonical SMILES | CC(C)C(C)CCCO |

| InChI | InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3 |

| InChIKey | QABJATQYUASJEM-UHFFFAOYSA-N[2] |

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are computed values. Experimental data is limited.

Table of Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | PubChem[1][2][3] |

| XLogP3 | 2.4 | PubChem[1][2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 4 | PubChem[1][2] |

| Exact Mass | 130.135765193 Da | PubChem[1][2][3] |

| Monoisotopic Mass | 130.135765193 Da | PubChem[1][2][3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2][3] |

| Heavy Atom Count | 9 | PubChem[1][2] |

| Complexity | 59.6 | PubChem[1][2] |

Table of Experimental and Estimated Physical Properties:

| Property | Value | Notes |

| Boiling Point | 170.96°C | (estimate)[6] |

| Melting Point | -61.15°C | (estimate)[6] |

| Density | 0.8414 g/cm³ | (estimate)[6] |

Experimental Protocols

General Synthesis and Purification Workflow:

A plausible synthetic route for this compound could involve the Grignard reaction between a suitable Grignard reagent (e.g., 2,3-dimethylbutylmagnesium bromide) and an appropriate epoxide (e.g., ethylene oxide), followed by an acidic workup. Another approach could be the hydroboration-oxidation of 4,5-dimethylhex-1-ene.

Workflow Diagram:

Caption: General workflow for alcohol synthesis, purification, and analysis.

Spectral Data

While specific spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would be complex due to the presence of diastereotopic protons. Key signals would include a triplet corresponding to the protons on the carbon bearing the hydroxyl group (C1), and multiple signals in the aliphatic region for the methyl and methylene protons.

-

¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the 60-70 ppm region.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group would be a characteristic feature. C-H stretching absorptions would be observed between 2850 and 3000 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 130. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the carbon-carbon bonds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS for similar flammable liquid alcohols, the following hazards and precautions should be considered:

-

Hazards: Likely to be a flammable liquid and vapor. May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

This guide summarizes the currently available information on this compound. Further experimental work is required to definitively determine its physical and chemical properties.

References

- 1. 4,5-Dimethyl-1-hexanol | C8H18O | CID 22002697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dimethyl-1-hexanol | C8H18O | CID 22002697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-4,5-dimethylhexan-1-ol | C8H18O | CID 118133644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-DIMETHYL-1-HEXANOL [drugfuture.com]

- 5. This compound | CAS#:60564-76-3 | Chemsrc [chemsrc.com]

- 6. 4,5-dimethyl-1-hexanol CAS#: [chemicalbook.com]

- 7. Alkane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4,5-Dimethylhexan-1-ol (CAS: 60564-76-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethylhexan-1-ol (CAS number 60564-76-3), a branched-chain primary alcohol. Due to the limited availability of experimental data in public domains, this guide primarily relies on computed and predicted values to offer insights into its physicochemical properties, potential applications, and safety considerations.

Chemical and Physical Properties

This compound is a saturated fatty alcohol with the chemical formula C8H18O. Its structure consists of a hexane backbone with two methyl groups at positions 4 and 5, and a primary alcohol functional group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| CAS Number | 60564-76-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point | Not available (experimental) | |

| Melting Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Refractive Index | Not available (experimental) | |

| XLogP3-AA (Computed) | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway:

Caption: A potential synthetic route to this compound.

The reactivity of this compound is characteristic of a primary alcohol. The hydroxyl (-OH) group can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not publicly available. However, predicted spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the hydroxyl group (a triplet), the methylene protons of the hexyl chain, and the methyl protons as doublets and a triplet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the downfield region typical for alcohols.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching would appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 130. Fragmentation patterns would be expected to involve the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the oxygen atom.

Applications and Biological Significance

There is limited information on the specific applications of this compound in research or drug development. However, branched-chain alcohols, in general, are utilized in various chemical industries as solvents, plasticizers, and intermediates for the synthesis of other organic compounds.

Significantly, some sources have listed this compound as a potential precursor for the synthesis of chemical warfare agents. This underscores the importance of monitoring its production and distribution. At present, there is no available data to suggest its involvement in any biological signaling pathways or its use as a therapeutic agent.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the general properties of similar alcohols, it should be handled with care in a laboratory setting. Potential hazards may include skin and eye irritation. Inhalation of vapors and ingestion should be avoided. Given its potential misuse, appropriate security and handling protocols should be in place.

Logical Relationship of Safety Considerations:

Caption: Safety considerations for handling this compound.

Conclusion

This compound is a branched-chain primary alcohol with limited publicly available experimental data. While its physicochemical properties can be estimated through computational methods, a full understanding of its behavior and potential applications requires further experimental investigation. Its designation as a potential chemical warfare precursor necessitates stringent control and monitoring. This guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge gaps and the need for future research to fully characterize this compound.

References

Stereoisomers of 4,5-Dimethylhexan-1-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the stereoisomers of 4,5-dimethylhexan-1-ol, aimed at researchers, scientists, and drug development professionals. The document outlines the structural basis of stereoisomerism for this molecule, proposes a viable synthetic pathway for its chiral synthesis, and details methodologies for the separation and characterization of its stereoisomers.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at positions 4 and 5 of the hexane chain. The presence of two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These consist of two pairs of enantiomers. The four stereoisomers are (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The (4R,5R) and (4S,5S) isomers are enantiomers of each other, as are the (4R,5S) and (4S,5R) isomers. The relationship between the (4R,5R)/(4S,5S) pair and the (4R,5S)/(4S,5R) pair is diastereomeric.

Proposed Enantioselective Synthesis

A plausible and efficient method for the enantioselective synthesis of the stereoisomers of this compound is via the hydroboration-oxidation of a chiral precursor, 4,5-dimethylhex-1-ene.[1][2] The stereochemistry of the final alcohol is controlled by the stereochemistry of the starting alkene and the hydroboration reaction conditions. The hydroboration-oxidation reaction is known to proceed with syn-addition of the hydroborane and subsequent retention of configuration during the oxidation step.[3][4][5]

Synthesis of Chiral 4,5-Dimethylhex-1-ene

The synthesis of the chiral alkene precursor can be achieved from commercially available chiral building blocks. For instance, (S)-2-methyl-1-butanol can be converted to the corresponding tosylate, followed by a Grignard coupling with isopropylmagnesium chloride to yield (S)-4,5-dimethylhex-1-ene. The (R)-enantiomer can be synthesized analogously from (R)-2-methyl-1-butanol.

Hydroboration-Oxidation of 4,5-Dimethylhex-1-ene

The hydroboration of the chiral alkene with a suitable hydroborating agent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and a base, will yield the corresponding chiral this compound.[3][4] The use of a chiral hydroborating agent could also be explored to induce diastereoselectivity.

Experimental Protocols

General Experimental Conditions

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol for Synthesis of (4S,5S)-4,5-Dimethylhexan-1-ol

-

Synthesis of (S)-4,5-dimethylhex-1-ene: (This is a proposed route and has not been experimentally validated for this specific compound in the provided search results).

-

To a solution of (S)-2-methyl-1-butanol in pyridine, add p-toluenesulfonyl chloride at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the tosylate.

-

Prepare a Grignard reagent from isopropyl chloride and magnesium in anhydrous diethyl ether.

-

Add the tosylate to the Grignard reagent and reflux to facilitate the coupling reaction.

-

Purify the resulting (S)-4,5-dimethylhex-1-ene by distillation.

-

-

Hydroboration-Oxidation:

-

Dissolve (S)-4,5-dimethylhex-1-ene in anhydrous tetrahydrofuran (THF).

-

Add a solution of borane-THF complex dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

-

Stir the mixture at room temperature for several hours.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting (4S,5S)-4,5-dimethylhexan-1-ol by column chromatography.

-

Separation of Diastereomers

If the synthesis results in a mixture of diastereomers, they can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase.[6][7]

Protocol for Diastereomer Separation by Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the diastereomeric mixture in a minimal amount of the non-polar solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

-

Collect fractions and analyze them by TLC or GC to identify the separated diastereomers.

Analysis of Enantiomers

The enantiomeric purity of the synthesized alcohols can be determined by chiral HPLC.[8][9][10] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Protocol for Chiral HPLC Analysis:

-

Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H).

-

Prepare a mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol.[8]

-

Dissolve a small amount of the alcohol sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile with a suitable detector (e.g., UV or refractive index).

-

The two enantiomers will appear as separate peaks, and the enantiomeric excess can be calculated from the peak areas.

Physicochemical Data

| Property | (4R,5R) | (4S,5S) | (4R,5S) | (4S,5R) |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight ( g/mol ) | 130.23 | 130.23 | 130.23 | 130.23 |

| Boiling Point (°C) | Estimated ~170-180 | Estimated ~170-180 | Estimated ~170-180 | Estimated ~170-180 |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Optical Rotation [α]D | Value > 0 (predicted) | Value < 0 (predicted) | Not predictable | Not predictable |

Note on Boiling Point: The boiling point of branched alcohols is generally lower than that of their straight-chain isomers due to reduced surface area and weaker van der Waals forces.[11][12][13][14] The estimated range is based on this principle.

Note on Optical Rotation: The sign and magnitude of the specific optical rotation are unique properties of each enantiomer and must be determined experimentally.[15][16][17][18] Enantiomers will have equal and opposite optical rotations. The optical rotation of diastereomers is unrelated.

Conclusion

This technical guide has detailed the stereochemical complexity of this compound and provided a comprehensive, albeit theoretical, framework for its synthesis, separation, and characterization. While experimental data for this specific molecule is scarce, the protocols and principles outlined herein are based on well-established and analogous chemical transformations. The successful synthesis and isolation of the individual stereoisomers would require careful experimental execution and optimization. The provided methodologies offer a solid starting point for researchers and professionals in the field of drug development and chemical synthesis who are interested in exploring the properties and applications of these chiral molecules.

References

- 1. 4,5-Dimethyl-1-hexene | C8H16 | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-4,5-dimethylhex-1-ene | C8H16 | CID 59911088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. quora.com [quora.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. thestudentroom.co.uk [thestudentroom.co.uk]

- 15. Khan Academy [khanacademy.org]

- 16. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isomers of 4,5-Dimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of 4,5-dimethylhexan-1-ol, focusing on their systematic IUPAC nomenclature. The document details the isomeric possibilities based on the placement of two methyl groups on a hexan-1-ol backbone, presents available physicochemical data for comparison, and outlines detailed experimental protocols for the synthesis and analysis of such chiral alcohols.

IUPAC Nomenclature for Branched and Chiral Alcohols

The systematic naming of alcohol isomers is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a complex molecule like dimethylhexan-1-ol, the following principles are critical:

-

Parent Chain Identification : The longest continuous carbon chain that contains the hydroxyl (-OH) functional group is designated as the parent chain. The suffix '-e' of the corresponding alkane is replaced with '-ol'.

-

Numbering : The parent chain is numbered starting from the end that gives the carbon atom bonded to the hydroxyl group the lowest possible number.

-

Substituent Naming : All other groups attached to the parent chain are treated as substituents. They are named with a '-yl' suffix (e.g., methyl, ethyl) and listed in alphabetical order.

-

Locants and Prefixes : The position of the hydroxyl group and each substituent is indicated by a number (locant). If a substituent appears more than once, prefixes such as 'di-', 'tri-', and 'tetra-' are used.

-

Stereochemistry (R/S Configuration) : For chiral centers (a carbon atom attached to four different groups), the absolute configuration is specified using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3] Each group attached to the chiral center is assigned a priority based on atomic number.[2][3] With the lowest priority group pointing away, the configuration is assigned as '(R)' (rectus) for a clockwise sequence of priorities 1-2-3, and '(S)' (sinister) for a counter-clockwise sequence.[1][4]

Structural Isomers of Dimethylhexan-1-ol

The molecular formula for this compound is C8H18O. Its isomers, specifically those maintaining the hexan-1-ol primary alcohol structure, are derived by varying the positions of the two methyl groups along the six-carbon chain. The following section details these positional isomers.

Isomers and Their IUPAC Names

The systematic placement of two methyl groups on the hexan-1-ol chain yields several unique structural isomers. It is important to note that several of these structures possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The IUPAC names listed below account for this chirality where applicable.

-

2,2-Dimethylhexan-1-ol

-

2,3-Dimethylhexan-1-ol (Contains two chiral centers at C2 and C3)

-

2,4-Dimethylhexan-1-ol (Contains two chiral centers at C2 and C4)

-

2,5-Dimethylhexan-1-ol (Contains two chiral centers at C2 and C5)

-

3,3-Dimethylhexan-1-ol

-

3,4-Dimethylhexan-1-ol (Contains two chiral centers at C3 and C4)

-

3,5-Dimethylhexan-1-ol (Contains two chiral centers at C3 and C5)

-

4,4-Dimethylhexan-1-ol [5]

-

This compound (Contains two chiral centers at C4 and C5)

-

5,5-Dimethylhexan-1-ol

Quantitative Data of Dimethylhexan-1-ol Isomers

Physicochemical data for these isomers are sparse, with most available information derived from computational estimates. The following table summarizes these properties to facilitate comparison. Experimental values are provided where available.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2-Dimethylhexan-1-ol | 2370-13-0 | 130.23 | 165.5[6] | 0.823[6] | 1.427[6] |

| 2,3-Dimethylhexan-1-ol | - | 130.23[7] | Data not available | Data not available | Data not available |

| 2,4-Dimethylhexan-1-ol | - | 130.23 | Data not available | Data not available | Data not available |

| 2,5-Dimethylhexan-1-ol | 6886-16-4 | 130.23[8] | Data not available | Data not available | Data not available |

| 3,3-Dimethylhexan-1-ol | 56708-54-8 | 130.23 | Data not available | Data not available | Data not available |

| 3,4-Dimethylhexan-1-ol | 66576-57-6 | 130.23 | Data not available | Data not available | Data not available |

| 3,5-Dimethylhexan-1-ol | 56708-55-9 | 130.23 | Data not available | Data not available | Data not available |

| 4,4-Dimethylhexan-1-ol | 6481-95-4 | 130.23[9] | 171.0 (estimate)[5] | 0.841 (estimate)[5] | 1.433 (estimate)[5] |

| This compound | 60564-76-3 | 130.23 | Data not available | Data not available | Data not available |

| 5,5-Dimethylhexan-1-ol | 2768-18-5 | 130.23 | Data not available | Data not available | Data not available |

Note: Most data points are computationally derived via sources like PubChem and may not reflect experimental values.[7][8][9][10]

Experimental Protocols

Synthesis Protocol: Hydroboration-Oxidation of an Alkene

This method is a reliable procedure for the anti-Markovnikov hydration of an alkene to produce a primary alcohol.[11][12] To synthesize a specific isomer, such as 4,5-dimethylhex-1-ene, the corresponding alkene (e.g., 4,5-dimethylhex-1-ene) would be required.

Objective: To synthesize this compound from 4,5-dimethylhex-1-ene.

Materials:

-

4,5-dimethylhex-1-ene

-

Borane-tetrahydrofuran complex (BH3-THF) solution (1M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3M)

-

Hydrogen peroxide (H2O2) solution (30%)

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup : A dry, 3-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with the starting alkene (1 equivalent) dissolved in anhydrous THF.

-

Hydroboration : The flask is cooled to 0°C in an ice bath. The BH3-THF solution (0.5 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

Oxidation : The flask is again cooled to 0°C. The 3M NaOH solution is added slowly, followed by the very slow, dropwise addition of 30% H2O2 solution, ensuring the internal temperature does not exceed 40°C.

-

Work-up : After the addition of peroxide is complete, the mixture is stirred at room temperature for 1 hour. The layers are separated. The aqueous layer is extracted three times with diethyl ether.

-

Purification : The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product : The crude alcohol product can be further purified by fractional distillation or column chromatography to yield the pure this compound.

Analysis Protocol: Isomer Differentiation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for differentiating alcohol isomers.[13]

Objective: To separate and identify dimethylhexan-1-ol isomers in a mixture.

Instrumentation & Consumables:

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

Polar GC Column (e.g., a wax-type column like DB-WAX or Stabilwax-MS) is recommended for good separation of polar analytes like alcohols.[14][15]

-

Helium (carrier gas)

-

Sample vials, microsyringe

-

The synthesized alcohol mixture, dissolved in a suitable solvent (e.g., dichloromethane or ethanol).

Procedure:

-

Sample Preparation : Prepare a dilute solution (e.g., 100 ppm) of the alcohol isomer mixture in a volatile solvent. If necessary, prepare individual standard solutions for each known isomer for retention time comparison. Add an internal standard if quantitative analysis is required.[16]

-

GC-MS Instrument Setup :

-

Injector : Set to a temperature of 250°C. Use a split injection mode to prevent column overloading.

-

Oven Program : Start at a low temperature (e.g., 50°C) and hold for 2-3 minutes. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 220°C and hold for 5 minutes. This temperature program allows for the separation of isomers based on their boiling points and column interactions.

-

Carrier Gas : Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Detector : Set the transfer line temperature to 230°C and the ion source temperature to 230°C. Use Electron Impact (EI) ionization at 70 eV.[13] Collect data in full scan mode over a mass range of m/z 35-200.

-

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis :

-

Identification : Compare the retention times of the peaks in the sample chromatogram to those of the pure isomer standards.

-

Mass Spectra Interpretation : Analyze the mass spectrum of each peak. Alcohols typically show a weak or absent molecular ion (M+) peak but exhibit a characteristic loss of water (M-18) peak.[17] The fragmentation pattern is unique to each isomer's structure and can be compared against a spectral library (e.g., NIST) for confirmation.

-

Visualizations

Logical Relationships of Dimethylhexan-1-ol Isomers

The following diagram illustrates the structural isomerism of dimethylhexan-1-ol, showing how different IUPAC names arise from the varied placement of the two methyl groups on the parent hexan-1-ol chain.

Experimental Workflow for Isomer Analysis

This workflow outlines the key steps in the analytical process for separating and identifying unknown alcohol isomers, from initial synthesis to final structural confirmation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.3 Chirality and the R/S Naming System – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 6481-95-4(4,4-dimethylhexan-1-ol) | Kuujia.com [kuujia.com]

- 6. chemnet.com [chemnet.com]

- 7. 2,3-Dimethylhexan-1-ol | C8H18O | CID 19933056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethylhexan-1-ol | C8H18O | CID 13525937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4-Dimethylhexan-1-ol | C8H18O | CID 19933054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2-Dimethyl-1-hexanol | C8H18O | CID 16912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alkenes to Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. organicmystery.com [organicmystery.com]

- 13. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

- 16. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

Molecular weight and formula of 4,5-Dimethylhexan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of 4,5-Dimethylhexan-1-ol. It is intended for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a branched-chain primary alcohol. Its structural formula and key properties are summarized below.

| Property | Value |

| Chemical Formula | C8H18O |

| Molecular Weight | 130.23 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 60564-76-3[1][3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 4,5-dimethyl-1-hexene.[4][5] This two-step reaction ensures the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene, yielding the primary alcohol with high selectivity.

Experimental Protocol: Hydroboration-Oxidation of 4,5-dimethyl-1-hexene

This protocol is adapted from general procedures for the hydroboration-oxidation of terminal alkenes.[6][7][8]

Materials:

-

4,5-dimethyl-1-hexene

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1.0 M in THF)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H2O2) solution (30%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Hydroboration:

-

A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 4,5-dimethyl-1-hexene (1 equivalent) dissolved in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-THF solution (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration reaction.

-

-

Oxidation:

-

The reaction mixture is cooled again to 0 °C.

-

3 M sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide solution. The temperature should be maintained below 40 °C during the addition.

-

After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

The reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~1.6 - 1.2 | Multiplet | ~5H | -CH₂-CH₂-CH(CH₃)-CH(CH₃)₂ |

| ~0.9 | Multiplet | 12H | -CH(CH₃) and -CH(CH₃)₂ |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~63 | -CH₂-OH |

| ~40 - 20 | Aliphatic -CH₂- and -CH- |

| ~20 - 15 | Aliphatic -CH₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of a primary alcohol.

Predicted Fragmentation Pattern:

| m/z | Interpretation |

| 130 | Molecular ion (M⁺) - likely weak or absent |

| 112 | Loss of H₂O (M⁺ - 18) |

| 101 | Loss of an ethyl group |

| 87 | Loss of a propyl group |

| 71 | Alpha-cleavage |

| 43 | Isopropyl cation |

| 31 | [CH₂OH]⁺ - characteristic of primary alcohols |

Potential Biological Significance

Specific biological activities or signaling pathway interactions for this compound have not been extensively studied. However, branched-chain alcohols are known to have various biological effects, often related to their interaction with cell membranes and specific proteins.[9][10][11]

Alcohols, in general, can modulate the function of various signaling pathways. For instance, ethanol has been shown to affect pathways involving protein kinase C (PKC) and adenylyl cyclase (AC).[12][13] It is plausible that a longer, branched-chain alcohol like this compound could also interact with these or similar pathways, potentially by altering membrane fluidity or directly binding to hydrophobic pockets of signaling proteins.

Disclaimer: The experimental protocols and spectral data presented are based on established chemical principles and analogous compounds. Specific experimental validation is required for precise characterization. The biological significance is extrapolated from the general properties of similar molecules and requires dedicated investigation.

References

- 1. 4,5-Dimethyl-1-hexanol | C8H18O | CID 22002697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-4,5-dimethylhexan-1-ol | C8H18O | CID 118133644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:60564-76-3 | Chemsrc [chemsrc.com]

- 4. Untitled Document [ursula.chem.yale.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]

- 9. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of ethanol effects on PLC signal transduction pathways using cell lines of neuronal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5-Dimethylhexan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and physical data for the saturated alcohol 4,5-Dimethylhexan-1-ol. Due to a lack of publicly available experimental spectra for this specific compound, this document presents computed data from reputable chemical databases. Furthermore, it outlines standardized, representative experimental protocols for acquiring key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a compound of this nature. This guide is intended to serve as a reference for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of the expected spectroscopic characteristics of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [1] |

| CAS Number | 60564-76-3[1] |

| Canonical SMILES | CC(C)C(C)CCCO[1] |

| InChI Key | QABJATQYUASJEM-UHFFFAOYSA-N[1] |

Computed Physical Properties

The following table summarizes the computed physical and chemical properties of this compound. These values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 130.135765193 Da | PubChem[1] |

| Monoisotopic Mass | 130.135765193 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 59.6 | PubChem |

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found in a comprehensive search of publicly available databases and literature. The following sections provide a general overview of the expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The hydroxyl proton will likely appear as a broad singlet, the protons on the carbon bearing the hydroxyl group as a triplet, and the various methyl and methylene protons in the upfield region with complex splitting patterns due to diastereotopicity.

¹³C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would be the most downfield signal among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for an alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region.[2] A distinct C-O stretching vibration should appear in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and various alpha-cleavages around the alcohol and the branched alkyl chain.

Representative Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct injection, or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize a standard ionization technique such as electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Data Acquisition and Processing: The instrument's data system will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Discovery and Synthesis of Branched-Chain Primary Alcohols for Pharmaceutical Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain primary alcohols are a pivotal class of organic compounds characterized by a hydroxyl group attached to a primary carbon and a non-linear alkyl chain. Their unique physical and chemical properties, such as low melting points, high boiling points, and excellent oxidative stability, have made them indispensable in a variety of industrial applications, including as lubricants, surfactants, and emollients in cosmetics. In the pharmaceutical sector, these alcohols are gaining prominence as advanced excipients and key components in novel drug delivery systems. This technical guide provides an in-depth exploration of the discovery and synthesis of branched-chain primary alcohols, with a focus on the core synthetic methodologies—the Guerbet reaction and Oxo synthesis. Detailed experimental protocols, quantitative data on catalyst performance, and an overview of their emerging roles in drug development are presented to serve as a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Context

The pioneering work on the synthesis of branched-chain primary alcohols dates back to the late 19th century with the discovery of the Guerbet reaction by Marcel Guerbet.[1] This reaction involves the self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst to yield β-alkylated dimer alcohols.[1] Initially, the reaction of n-butanol to form 2-ethylhexanol was reported.[1] While alternative methods have been developed for the production of 2-ethylhexanol, the Guerbet reaction remains a fundamental process for the synthesis of a wide range of long-chain, branched "Guerbet alcohols."[1] These alcohols are of significant commercial interest due to their unique properties, which are highly desirable in the formulation of cosmetics, plasticizers, and other specialty chemicals.[1]

Core Synthetic Methodologies

The two primary industrial methods for the synthesis of branched-chain primary alcohols are the Guerbet reaction and the Oxo synthesis (hydroformylation).

The Guerbet Reaction

The Guerbet reaction is a versatile method for the dimerization of primary alcohols to produce β-branched primary alcohols with twice the number of carbon atoms as the starting alcohol.[2] The reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde.[1][2]

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.[1][2]

-

Dehydration: The aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is hydrogenated to the final branched-chain primary alcohol.[1][2]

The overall reaction requires a multifunctional catalyst that possesses both dehydrogenation/hydrogenation and base-catalyzed aldol condensation activity.[3]

Logical Relationship of the Guerbet Reaction Mechanism:

Caption: The four-step mechanism of the Guerbet reaction.

Oxo Synthesis (Hydroformylation)

Oxo synthesis, also known as hydroformylation, is a major industrial process for the production of aldehydes from alkenes.[4] These aldehydes can then be hydrogenated to produce alcohols. When applied to alpha-olefins, hydroformylation can yield a mixture of linear and branched aldehydes, which upon hydrogenation, produce the corresponding alcohols. The regioselectivity of the reaction (the ratio of linear to branched products) can be controlled by the choice of catalyst and reaction conditions.[4]

The process generally involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt complexes.[4] The resulting aldehydes are then hydrogenated in a subsequent step to yield the final alcohol products.

Experimental Workflow for Oxo Synthesis of 2-Ethylhexanol:

Caption: Process flow for the production of 2-Ethylhexanol via the Oxo process.[4]

Quantitative Data on Synthesis

The efficiency of both the Guerbet reaction and Oxo synthesis is highly dependent on the catalyst system and reaction conditions. The following tables summarize key performance indicators for various catalytic systems.

Table 1: Catalyst Performance in the Guerbet Condensation of n-Butanol to 2-Ethylhexanol

| Catalyst System | Base | Temperature (°C) | n-Butanol Conversion (%) | 2-Ethylhexanol Selectivity (%) | Reference |

| Pd/C | Sodium Butoxide | 200 | 45 | 80 | [5] |

| Copper Chromite | Sodium Butoxide | 200 | 61 | 75 | [5] |

| Ni/Ce-Al2O3 | - | 170 | 100 (of n-butanal) | 66.9 (yield) | [6] |

| Ru(III) complex | Potassium t-butoxide | 150 | - | 76 | [7] |

Table 2: Catalyst Performance in the Hydroformylation of Propylene

| Catalyst System | Ligand | Temperature (°C) | Pressure (atm) | n-butyraldehyde:isobutyraldehyde Ratio | Reference |

| Rhodium complex | Triphenylphosphine (TPP) | 80-120 | 7-30 | >10:1 | [8] |

| [Ru(saloph)CO] | - | 120 | 27 | 17 (turnover rate) | [9] |

| RhCl(CO)(TPPTS)2 | TPPTS | 80-120 | - | 3.9-56.1 | [10] |

| Rhodium-Bisphosphite | - | - | - | High regioselectivity | [11] |

Experimental Protocols

Laboratory-Scale Synthesis of 2-Ethylhexanol via the Guerbet Reaction

This protocol is adapted from a typical laboratory procedure for the Guerbet condensation of n-butanol.[9]

Materials:

-

n-Butyl alcohol (544.0 g)

-

Tripotassium phosphate (53.0 g)

-

Calcium oxide (84.0 g)

-

Activated copper catalyst (20.0 g)

-

High-pressure autoclave

Procedure:

-

Charge the high-pressure autoclave with n-butyl alcohol, tripotassium phosphate, calcium oxide, and activated copper catalyst.

-

Seal the autoclave and pressure test for leaks with nitrogen gas up to 1000 psi.

-

Once the autoclave is secure, release the nitrogen pressure and begin heating the reaction mixture to the desired temperature (typically 180-220°C).

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-8 hours), with continuous stirring. The pressure will increase as the reaction generates water and other byproducts.

-

After the reaction period, cool the autoclave to room temperature and carefully vent any remaining pressure.

-

Open the autoclave and transfer the reaction mixture to a distillation apparatus.

-

Perform fractional distillation to separate the unreacted n-butanol, water, and the desired 2-ethylhexanol product. The boiling point of 2-ethylhexanol is approximately 184°C.

-

Characterize the final product using appropriate analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and identity.

Synthesis of 2-Ethylhexanol via Aldol Condensation and Hydrogenation of n-Butyraldehyde

This protocol describes the latter stages of the Oxo synthesis route, starting from n-butyraldehyde.[6]

Materials:

-

n-Butyraldehyde

-

Ni/Ce-Al2O3 bifunctional catalyst

-

High-pressure reactor

Procedure:

-

Prepare the Ni/Ce-Al2O3 catalyst by an impregnation method.

-

Charge the high-pressure reactor with n-butyraldehyde and the Ni/Ce-Al2O3 catalyst (e.g., 15 wt% of the aldehyde).

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa).

-

Heat the reactor to the reaction temperature (e.g., 170°C) with constant stirring.

-

Maintain the reaction for a specified time (e.g., 8 hours).

-

After the reaction, cool the reactor and vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the product mixture using GC-MS to determine the yield of 2-ethylhexanol and identify any byproducts. Under these conditions, a yield of 66.9% of 2-ethylhexanol can be achieved.[6]

Role in Drug Development and Pharmaceutical Applications

Branched-chain primary alcohols, particularly Guerbet alcohols, are finding increasing application in the pharmaceutical industry, primarily as high-performance excipients and as key components in advanced drug delivery systems.[12][13]

Influence on Cell Membranes and Biological Interactions

Long-chain alcohols can influence the fluidity of biological membranes.[3] The branched nature of Guerbet alcohols can disrupt the tight packing of lipid acyl chains, thereby increasing membrane fluidity.[3] This property can be leveraged in drug formulations to enhance the permeation of active pharmaceutical ingredients (APIs) across biological barriers. While not direct modulators of specific signaling pathways in the classical sense of second messengers, their effect on the lipid bilayer can indirectly influence the function of membrane-bound proteins, including receptors and enzymes involved in signal transduction.[10][14][15]

Logical Diagram of Branched-Chain Alcohol Interaction with Cell Membranes:

Caption: Interaction of branched-chain alcohols with cell membranes.

Pharmaceutical Excipients

Guerbet alcohols are used as emollients, solubilizers, and consistency regulators in topical and oral pharmaceutical formulations.[12][13] Their high stability, low volatility, and excellent skin feel make them superior alternatives to traditional mineral oils or fatty alcohols.[12] The branched structure prevents crystallization at low temperatures, ensuring the stability and homogeneity of formulations over a wide range of storage conditions. The interaction between excipients and APIs can significantly impact the bioavailability and stability of the final drug product.[16][17][18]

Nanostructured Lipid Carriers for Drug Delivery

A significant application of branched-chain primary alcohols in drug development is their use in the formulation of nanostructured lipid carriers (NLCs).[19][20][21] NLCs are a new generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix.[19] This imperfect crystal structure allows for higher drug loading and reduces the risk of drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[19]

The inclusion of branched-chain alcohols as part of the liquid lipid component in NLCs can enhance the solubility of lipophilic drugs within the carrier and improve the overall stability of the nanoparticle dispersion. The preparation of NLCs often involves high-pressure homogenization or microemulsion techniques.[20]

Workflow for Preparation of NLCs using Guerbet Alcohols:

Caption: General workflow for the preparation of Nanostructured Lipid Carriers (NLCs).[20]

Conclusion

The discovery and development of synthetic routes to branched-chain primary alcohols have provided a class of molecules with significant industrial and, increasingly, pharmaceutical value. The Guerbet reaction and Oxo synthesis represent robust and scalable methods for their production, with ongoing research focused on improving catalyst efficiency and selectivity. For drug development professionals, a thorough understanding of these synthetic methods, coupled with an appreciation for the unique physicochemical properties of the resulting alcohols, is essential. Their role as advanced excipients and in the formulation of sophisticated drug delivery systems like NLCs highlights their potential to address challenges in drug stability, solubility, and bioavailability. As the demand for more effective and stable drug formulations grows, the importance of well-characterized and high-purity branched-chain primary alcohols is set to increase, making them a key area of focus for pharmaceutical research and development.

References

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cdn.intratec.us [cdn.intratec.us]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for preparation of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. methods-for-preparation-of-nanostructured-lipid-carriers - Ask this paper | Bohrium [bohrium.com]

- 14. Second messenger system - Wikipedia [en.wikipedia.org]

- 15. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. colorcon.com [colorcon.com]

- 19. researchgate.net [researchgate.net]

- 20. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to C8 Branched-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of C8 branched-chain alcohols, a diverse group of chemical compounds with significant industrial and emerging biological relevance. This document details their chemical and physical properties, synthesis methodologies, and wide-ranging applications. A key focus is placed on their biological effects and toxicological profiles, supported by detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties of C8 Branched-Chain Alcohols

C8 branched-chain alcohols are isomers of octanol, sharing the chemical formula C8H18O. The branching in their carbon chain significantly influences their physical properties, such as boiling point, melting point, and density, leading to a wide range of industrial applications. 2-Ethylhexanol is the most commercially significant C8 branched-chain alcohol.[1] A summary of the physicochemical properties of 2-ethylhexanol and other selected C8 branched-chain isomers is presented in Table 1.

Table 1: Physicochemical Properties of Selected C8 Branched-Chain Alcohols

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2-Ethylhexan-1-ol | 104-76-7 | 130.23 | 183-186 | -76 | 0.833 |

| 6-Methylheptan-1-ol | 1653-40-3 | 130.23 | 187 | -106 | 0.8175 |

| 2-Methyl-3-heptanol | 18720-62-2 | 130.23 | 164-166 | - | - |

| 4-Methyl-3-heptanol | 14979-39-6 | 130.23 | 160-162 | - | - |

| 2,4-Dimethyl-3-hexanol | 13432-25-2 | 130.23 | 160-162 | - | - |

| 2-Methyl-4-heptanol | 21570-35-4 | 130.23 | 166 | - | 0.822 |

| 3-Methyl-1-heptanol | 61169-84-4 | 130.23 | 185-187 | - | - |

Synthesis of C8 Branched-Chain Alcohols

The industrial production of C8 branched-chain alcohols is dominated by the oxo process, which involves the hydroformylation of heptenes.[2] This process is particularly important for the large-scale synthesis of 2-ethylhexanol.

Industrial Synthesis of 2-Ethylhexanol (Oxo Process)

The oxo process for 2-ethylhexanol production is a multi-step process that starts with propylene. The key steps are:

-

Propylene Dimerization: Propylene is dimerized to form a mixture of hexenes.

-

Hydroformylation (Oxo Reaction): The hexene mixture is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically cobalt or rhodium-based) to produce heptanals.

-

Aldol Condensation: The resulting n-butyraldehyde undergoes aldol condensation to form 2-ethyl-2-hexenal.[3]

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to produce 2-ethylhexanol.[3]

A simplified workflow for the industrial production of 2-ethylhexanol is depicted below.

Laboratory Scale Synthesis of 6-methylheptan-2-one (Precursor to 6-methylheptan-2-ol)

A laboratory-scale synthesis of 6-methylheptan-2-one, a precursor that can be reduced to the corresponding C8 alcohol, can be achieved through an aldol condensation reaction between isovaleraldehyde and acetone.[4]

Experimental Protocol:

-

Reaction Setup: A 500-liter pressure reactor equipped with a mechanical stirrer is charged with 87.5 kg of water. 1.25 kg of NaOH (31.25 mole) is dissolved in the water.[4]

-

Reactant Addition: 125 kg of acetone (2155 mole) and 107.5 kg of isovaleraldehyde (1250 mole) are added to the reactor.[4]

-

Hydrogenation Catalyst: 2 kg of a palladium-on-carbon catalyst (5% Pd) is added to the mixture.[4]

-

Reaction Conditions: The reactor is pressurized with hydrogen to 30 bar and heated to 100°C. The reaction is allowed to proceed for 10 hours with continuous stirring.[4]

-

Workup and Isolation: After cooling and depressurization, the organic phase is separated from the aqueous phase. The organic phase is then distilled to purify the 6-methylheptan-2-one.[4]

Applications of C8 Branched-Chain Alcohols

The unique properties of C8 branched-chain alcohols make them versatile compounds with a wide array of industrial applications.

-

Plasticizers: The primary application of 2-ethylhexanol is in the production of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA).[5] These plasticizers are used to impart flexibility to polymers like polyvinyl chloride (PVC).

-

Solvents: 2-Ethylhexanol is used as a low-volatility solvent in paints, lacquers, and coatings.[6]

-

Surfactants and Esters: C8 branched-chain alcohols are used as precursors in the synthesis of various esters and surfactants.

-

Herbicides and Pesticides: They serve as intermediates in the production of certain herbicides and pesticides.

-

Fuel Additives: 2-Ethylhexanol can be used as a cetane improver in diesel fuel.[7]

-

Fragrances and Flavors: Certain C8 branched-chain alcohols and their esters are used in the fragrance and flavor industry.

-

Biofuels: Branched-chain higher alcohols, including those with eight carbons, are being investigated as potential biofuels due to their higher energy density and lower hygroscopicity compared to ethanol.[1][8]

Biological Effects and Toxicology

The biological effects of C8 branched-chain alcohols are of significant interest, particularly concerning their metabolism and potential toxicity.

Metabolism

C8 branched-chain alcohols are metabolized in the liver through oxidation. For example, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid.[5] This metabolite is then further metabolized and excreted, primarily in the urine as glucuronide conjugates.

Signaling Pathway Activation

The metabolite of di(2-ethylhexyl) phthalate (DEHP), mono-(2-ethylhexyl) phthalate (MEHP), has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[9] PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[10] The activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid oxidation.[11]

Toxicology

The acute toxicity of C8 branched-chain alcohols is generally considered to be low to moderate. Toxicological data for selected isomers are presented in Table 2.

Table 2: Acute Oral Toxicity of Selected C8 Branched-Chain Alcohols in Rats

| Isomer Name | CAS Number | LD50 (mg/kg) |

| 2-Ethylhexan-1-ol | 104-76-7 | 2049 - 3730 |

| Isooctanol (mixed isomers) | 26952-21-6 | > 2000 |

| 6-Methylheptan-1-ol | 1653-40-3 | No data available |

| 2-Methyl-3-heptanol | 18720-62-2 | No data available |

Note: LD50 values can vary depending on the specific study and testing conditions.

Experimental Protocols

Determination of Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[12]

Experimental Workflow:

-

Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to the laboratory conditions and fasted prior to dosing.

-

Dose Preparation: The test substance is prepared at the appropriate concentration, typically in a vehicle like water or corn oil.

-

Dosing: A single dose of the test substance is administered to a group of three animals by oral gavage.

-

Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

-

Stepwise Procedure:

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

-

If one animal dies, the test is repeated with three more animals at the same dose level.

-

If no animals die, the test is repeated with three animals at a higher dose level.

-

-

Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of C8 branched-chain alcohol isomers.[13][14]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a standard solution of the C8 alcohol isomer(s) of interest in a suitable volatile solvent (e.g., ethanol, hexane) at a concentration of approximately 1 mg/mL.

-

If analyzing a mixture, dilute the sample in the same solvent.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: Use a capillary column suitable for alcohol analysis (e.g., a polar column like a wax-based column).

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C). Use a split or splitless injection mode depending on the sample concentration.

-

Oven Program: Program the oven temperature to achieve good separation of the isomers. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments of C8 alcohols (e.g., m/z 30-200).

-

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the data, which will consist of a chromatogram (signal intensity versus retention time) and a mass spectrum for each peak.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the C8 alcohol isomers based on their retention times.

-

Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern will be characteristic of the specific isomer's structure.

-

Conclusion

C8 branched-chain alcohols are a class of compounds with significant industrial importance, primarily driven by the versatile applications of 2-ethylhexanol. Their unique physicochemical properties, influenced by their branched structure, make them valuable as precursors for plasticizers, solvents, and a variety of other chemical products. While their acute toxicity is generally low, their metabolism and potential to interact with biological pathways, such as the PPAR signaling system, warrant further investigation, particularly in the context of drug development and safety assessment. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and toxicological evaluation of these important compounds. Further research into the properties and biological activities of a wider range of C8 branched-chain alcohol isomers is encouraged to unlock their full potential.

References

- 1. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosensor for branched-chain amino acid metabolism in yeast and applications in isobutanol and isopentanol production | NSF Public Access Repository [par.nsf.gov]

- 3. youtube.com [youtube.com]

- 4. WO2002072522A1 - Improved process for the preparation of 6-methylheptanone - Google Patents [patents.google.com]

- 5. Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

- 8. researchgate.net [researchgate.net]

- 9. Dual activation of PPARalpha and PPARgamma by mono-(2-ethylhexyl) phthalate in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 14. ukessays.com [ukessays.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,5-dimethylhexan-1-ol from commercially available precursors. The described methodology is a two-step process involving a Wittig reaction to synthesize the intermediate alkene, 4,5-dimethylhex-1-ene, followed by a hydroboration-oxidation reaction to yield the target primary alcohol.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The first step involves the formation of a carbon-carbon double bond through the reaction of 3,4-dimethylpentanal with methylenetriphenylphosphorane. The resulting alkene, 4,5-dimethylhex-1-ene, is then converted to this compound via an anti-Markovnikov addition of a hydroxyl group using a hydroboration-oxidation sequence.

Application Notes and Protocols for the Characterization of 4,5-Dimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 4,5-Dimethylhexan-1-ol (C8H18O, MW: 130.23 g/mol [1]), a saturated alcohol. The following protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For alcohols, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics.

Experimental Protocol

1.1. Sample Preparation (Derivatization with BSTFA)

-

Objective: To convert the polar alcohol group into a less polar and more volatile trimethylsilyl (TMS) ether.

-

Reagents:

-

This compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Hexane (GC grade)

-

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL autosampler vial.

-

Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Add 200 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

Dilute the sample with hexane to a final concentration of approximately 100 µg/mL.

-

1.2. GC-MS Instrumentation and Conditions

-